![molecular formula C14H14N2O B2796150 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one CAS No. 886496-07-7](/img/structure/B2796150.png)
3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one
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Overview
Description
3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one is a chemical compound with the molecular formula C14H14N2O . It is used for research and development purposes .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one, has been a topic of interest in recent years . Various methods have been employed to access the pyrazole moiety, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types . A method devised by Iminov and his colleagues involves the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides at the enamine carbon atom. The resulting product was then reacted with alkyl hydrazines, leading to mixtures of isomeric pyrazoles .Molecular Structure Analysis
The molecular structure of 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one contains a total of 33 bonds, including 19 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, and 11 aromatic bonds. It also features 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 twelve-membered ring, 1 ketone (aromatic), and 1 Pyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one include a molecular weight of 226.27 . More detailed properties such as density, melting point, and boiling point were not found in the search results.Scientific Research Applications
Organic Synthesis
Pyrazole structures, such as “3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one”, have been found to be useful in organic synthesis, where they act as both a directing and transforming group .
Pharmaceutical Activities
Compounds containing pyrazole structures are known to exhibit a diverse array of pharmaceutical activities . Therefore, “3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one” could potentially be used in the development of new pharmaceutical drugs.
Antimalarial Activity
Compounds containing similar structures have been reported to have potent antimalarial activity . Therefore, “3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one” could potentially be used in the development of new antimalarial drugs.
Antidepressant Activity
Similar structures have also been found to have antidepressant activity . This suggests that “3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one” could potentially be used in the development of new antidepressant drugs.
Antileishmanial Activity
Compounds with similar structures have been reported to have antileishmanial activity . This suggests that “3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one” could potentially be used in the development of new antileishmanial drugs.
DNA Intercalating Agents
Indolo[2,3-b]quinoxalines, which are similar to “3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one”, are important DNA intercalating agents with antiviral and cytotoxic activity . This suggests that “3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one” could potentially be used as a DNA intercalating agent.
Safety and Hazards
The safety data sheet for 3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting that this compound may also interact with a range of proteins or enzymes within the cell .
Mode of Action
It’s known that similar indeno-fused compounds have a wide range of pharmacological properties . These compounds often work by interacting with the active site of a target protein, leading to changes in the protein’s function .
Biochemical Pathways
Similar compounds have been found to influence a variety of cellular processes, suggesting that this compound may also have broad effects on cellular biochemistry .
Result of Action
Similar compounds have been found to have a range of effects, including antitumor, antibacterial, antidiabetic, anticonvulsant, and antitubercular activities .
properties
IUPAC Name |
3-tert-butyl-2H-indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-14(2,3)13-10-11(15-16-13)8-6-4-5-7-9(8)12(10)17/h4-7H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDLBUILMXLFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butyl)indeno[3,2-c]pyrazol-4-one |
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